Cas no 118286-19-4 ((Diphenylmethyl)sulfinylacetic Acid Ethyl Ester)
(Diphenylmethyl)sulfinylacetic Acid Ethyl Ester Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(benzhydrylsulfinyl)acetate
- [(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester
- ACETIC ACID, [(DIPHENYLMETHYL)SULFINYL]-, ETHYL ESTER
- (DIPHENYLMETHYL)SULFINYL]ACETIC ACID ETHYL ESTER
- 2-[(diphenylmethyl)sulfinyl]Acetic acid ethyl ester
- Acetic acid,2-[(diphenylmethyl)sulfinyl]-, ethyl ester
- ethyl 2-benzhydrylsulfinylacetate
- Ethyl (Diphenylmethylsulfinyl)acetat
- Ethyl (Diphenylmethylsulfinyl)acetate
- (Diphenylmethyl)sulfinyl Acetic Acid Ethyl Ester
- (Diphenylmethyl)sulfinylacetic Acid Ethyl Ester
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- Inchi: 1S/C17H18O3S/c1-2-20-16(18)13-21(19)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3
- InChI Key: XQVZQTKFGQJNTO-UHFFFAOYSA-N
- SMILES: S(CC(=O)OCC)(C(C1C=CC=CC=1)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 302.09800
Experimental Properties
- PSA: 62.58000
- LogP: 3.95350
(Diphenylmethyl)sulfinylacetic Acid Ethyl Ester Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(Diphenylmethyl)sulfinylacetic Acid Ethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D491828-25mg |
[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester |
118286-19-4 | 25mg |
$178.00 | 2023-05-18 | ||
| TRC | D491828-250mg |
[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester |
118286-19-4 | 250mg |
$1372.00 | 2023-05-18 |
(Diphenylmethyl)sulfinylacetic Acid Ethyl Ester Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on (Diphenylmethyl)sulfinylacetic Acid Ethyl Ester
Introduction to (Diphenylmethyl)sulfinylacetic Acid Ethyl Ester and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (Diphenylmethyl)sulfinylacetic Acid Ethyl Ester (CAS no. 118286-19-4) stands out as a compound of considerable interest due to its unique structural properties and potential applications. This compound, characterized by its sulfinyl and acetic acid ethyl ester functional groups, has garnered attention in recent years for its role in synthetic chemistry and as a precursor in the development of novel bioactive molecules.
The structural framework of (Diphenylmethyl)sulfinylacetic Acid Ethyl Ester encompasses a benzene ring substituted with a diphenylmethyl group, linked to a sulfinylacetic acid moiety. This configuration imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis. The presence of the sulfinyl group enhances the compound's ability to participate in nucleophilic substitution reactions, while the ester functionality provides stability and modularity for further chemical modifications.
In recent years, there has been growing interest in the development of new sulfonamide derivatives due to their broad spectrum of biological activities. The sulfinyl group in (Diphenylmethyl)sulfinylacetic Acid Ethyl Ester serves as an excellent scaffold for such derivatives. Researchers have leveraged this compound to synthesize various sulfonamides that exhibit antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have shown that sulfonamides derived from this compound can inhibit the growth of certain resistant bacterial strains, highlighting its potential in combating antibiotic-resistant pathogens.
The ethyl ester moiety in the name (Diphenylmethyl)sulfinylacetic Acid Ethyl Ester contributes to the compound's solubility and reactivity in polar organic solvents. This characteristic makes it particularly useful in medicinal chemistry for the synthesis of drug candidates that require solubility enhancements. Additionally, the ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amine derivatives, providing flexibility in molecular design.
Recent advancements in computational chemistry have further enhanced our understanding of the reactivity and potential applications of (Diphenylmethyl)sulfinylacetic Acid Ethyl Ester. Molecular modeling studies have revealed that this compound can act as a ligand in transition metal-catalyzed reactions, facilitating cross-coupling reactions that are crucial for constructing complex organic molecules. Such insights have opened new avenues for its use in catalytic processes and industrial applications.
The pharmaceutical industry has also shown interest in this compound due to its potential as a lead molecule for drug development. Researchers are exploring its derivatives as inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. Preliminary studies indicate that certain sulfonamides derived from (Diphenylmethyl)sulfinylacetic Acid Ethyl Ester can modulate the activity of these enzymes, offering promising therapeutic benefits.
In conclusion, (Diphenylmethyl)sulfinylacetic Acid Ethyl Ester (CAS no. 118286-19-4) is a versatile chemical entity with significant implications in synthetic chemistry and drug discovery. Its unique structural features make it an invaluable intermediate for the synthesis of bioactive molecules, while its reactivity allows for diverse modifications and applications. As research continues to uncover new uses for this compound, it is poised to play an increasingly important role in the development of innovative chemical solutions across multiple industries.
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